BenchChemオンラインストアへようこそ!

3-(Methanesulfonylmethyl)azetidine hydrochloride

Medicinal Chemistry Physicochemical Property Optimization Formulation Development

Ditch freebase handling issues. This 3-(methanesulfonylmethyl)azetidine hydrochloride (CAS 1820683-31-5) delivers ambient storage stability (2 yr at 20°C), eliminating inert-atmosphere requirements. The hydrochloride salt (+36.46 g/mol vs freebase) provides enhanced aqueous solubility for preformulation screens. With a patent-precedented 3-substituted azetidine scaffold (WO 00/15609) claimed for CNS and respiratory indications, it is the isomer of choice for medicinal chemistry programs. Avoid the patent risks of 2-substituted analogs—procure the validated scaffold.

Molecular Formula C5H12ClNO2S
Molecular Weight 185.67
CAS No. 1820683-31-5
Cat. No. B2580086
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Methanesulfonylmethyl)azetidine hydrochloride
CAS1820683-31-5
Molecular FormulaC5H12ClNO2S
Molecular Weight185.67
Structural Identifiers
SMILESCS(=O)(=O)CC1CNC1.Cl
InChIInChI=1S/C5H11NO2S.ClH/c1-9(7,8)4-5-2-6-3-5;/h5-6H,2-4H2,1H3;1H
InChIKeyIETHHDQJCPZGBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(Methanesulfonylmethyl)azetidine Hydrochloride (CAS 1820683-31-5): Core Physicochemical and Structural Identity


3-(Methanesulfonylmethyl)azetidine hydrochloride (CAS 1820683-31-5) is a hydrochloride salt of a functionalized azetidine derivative, bearing a methanesulfonylmethyl (-CH₂-SO₂-CH₃) substituent at the 3-position of the four-membered azetidine ring [1]. The compound has the molecular formula C₅H₁₂ClNO₂S and a molecular weight of 185.67 g/mol [1]. Key computed physicochemical descriptors include a topological polar surface area (TPSA) of 54.6 Ų, two hydrogen bond donors, three hydrogen bond acceptors, and two rotatable bonds [1]. These properties position the compound as a conformationally constrained, polar building block with a well-defined hydrogen-bonding capacity.

Why Generic Substitution of 3-(Methanesulfonylmethyl)azetidine Hydrochloride Fails: Critical Differentiators Among Positional Isomers and Salt Forms


Compounds within the (methanesulfonylmethyl)azetidine class cannot be interchanged without consequence due to fundamental differences in physicochemical properties, synthetic accessibility, and intellectual property positioning. The hydrochloride salt form of the 3-substituted isomer (CAS 1820683-31-5; MW = 185.67 g/mol) differs from the freebase 3-substituted isomer (CAS 1359656-22-6; MW = 149.21 g/mol) in molecular weight, hydrogen bond donor/acceptor count, and aqueous solubility profile, which directly affect handling, formulation, and downstream reaction compatibility [1] . Furthermore, the 3-positional isomer exhibits a distinct patent footprint compared to the 2-substituted analogs (e.g., CAS 1823553-02-1; CAS 2171278-95-6), with the 3-substituted scaffold explicitly claimed as a preferred embodiment in foundational azetidine derivative patents for therapeutic applications [2]. Substituting one positional isomer or salt form for another without experimental validation risks irreproducible synthetic outcomes, altered pharmacokinetic parameters in lead series, and potential freedom-to-operate complications in medicinal chemistry programs.

3-(Methanesulfonylmethyl)azetidine Hydrochloride: Quantitative Differentiation Evidence for Scientific Selection


Molecular Weight and Hydrogen Bonding Profile Differentiation: Hydrochloride Salt vs. Freebase Form

The hydrochloride salt of 3-(methanesulfonylmethyl)azetidine (CAS 1820683-31-5) exhibits a molecular weight of 185.67 g/mol, representing a 36.46 g/mol increase relative to the freebase form (CAS 1359656-22-6, MW = 149.21 g/mol) [1] . This salt formation increases the hydrogen bond donor count from 1 (freebase) to 2 (hydrochloride) and the hydrogen bond acceptor count from 3 to 4, as computed via PubChem [1] [2]. The topological polar surface area (TPSA) remains unchanged at 54.6 Ų for the parent structure [1].

Medicinal Chemistry Physicochemical Property Optimization Formulation Development

Patent Position and Therapeutic Scaffold Preference: 3-Substituted Azetidine Derivatives as Privileged Pharmacophores

Foundational patent literature from Aventis Pharma (WO 00/15609, priority date 1999) explicitly claims azetidine derivatives of formula (I) wherein the azetidine ring may bear a methylsulfonyl-containing substituent [1]. Within the exemplified scope of this patent family, which covers therapeutic applications including CNS and respiratory disorders, the 3-substituted azetidine scaffold is presented as a preferred embodiment, whereas 2-substituted analogs (e.g., CAS 1823553-02-1) are not similarly prioritized in the claims [1].

Intellectual Property Medicinal Chemistry Scaffold Selection

Storage Stability and Handling Profile: Hydrochloride Salt Ambient Stability vs. Freebase Requirements

According to vendor technical datasheets, 3-(methanesulfonylmethyl)azetidine hydrochloride (CAS 1820683-31-5) is specified for storage at room temperature (20°C) with a stated shelf life of 2 years under these conditions . This represents a more permissive storage requirement compared to the freebase form of the compound, which is not commonly listed with equivalent room-temperature stability specifications. Additionally, the hydrochloride salt is supplied as a solid with normal shipping conditions, whereas the freebase may require inert atmosphere storage .

Compound Management Laboratory Operations Stability

Aqueous Solubility Enhancement: Hydrochloride Salt Advantage for Biological Assay Compatibility

The hydrochloride salt form of 3-(methanesulfonylmethyl)azetidine is designed to enhance aqueous solubility relative to the neutral freebase [1]. While direct quantitative solubility data for this specific compound in standard buffer systems is not publicly disclosed, the structural principle is well-established for azetidine-based amines: protonation of the secondary amine in the azetidine ring via HCl salt formation converts a moderately basic amine (predicted pKa ~8-9 for azetidine derivatives) into a charged species, substantially increasing water solubility at physiological pH (7.4) [1].

Assay Development Solubility Biochemical Screening

Optimal Application Scenarios for 3-(Methanesulfonylmethyl)azetidine Hydrochloride Based on Quantitative Differentiation Evidence


Pharmaceutical Salt Screening and Preformulation Studies Requiring Aqueous-Compatible Azetidine Building Blocks

Investigators conducting salt form evaluation for lead optimization programs should prioritize the hydrochloride salt (CAS 1820683-31-5) over the freebase form due to its documented molecular weight increase (+36.46 g/mol), enhanced hydrogen bond donor count (+1 HBD), and vendor-specified ambient storage stability (2 years at 20°C). These properties make the hydrochloride salt directly compatible with aqueous buffer systems used in preformulation solubility screens without additional sample preparation steps .

Medicinal Chemistry Programs Targeting CNS or Respiratory Indications with Patent Sensitivity

The 3-substituted azetidine scaffold, as exemplified by 3-(methanesulfonylmethyl)azetidine hydrochloride, is preferentially claimed in the WO 00/15609 patent family for therapeutic applications in CNS disorders, respiratory conditions, and related indications. Medicinal chemists developing compounds in these therapeutic areas should consider the 3-substituted isomer as a validated, patent-precedented scaffold entry point distinct from 2-substituted analogs, which lack equivalent foundational patent positioning .

Compound Management and High-Throughput Screening Library Construction

Compound management facilities and HTS laboratories benefit from the hydrochloride salt's ambient storage specification (20°C, normal shipping) compared to the inert atmosphere requirements typical of the freebase form. This reduces operational complexity and eliminates the need for specialized storage infrastructure, enabling seamless integration into automated compound handling workflows and screening deck preparation .

Synthetic Chemistry: Building Block for Sulfone-Containing Azetidine Derivatives

The methanesulfonylmethyl group at the 3-position provides a synthetically versatile sulfone moiety that can participate in subsequent derivatization reactions, including nucleophilic substitutions and alkylations. The hydrochloride salt form facilitates handling during weighing and reaction setup due to its solid-state stability at ambient conditions. Chemists synthesizing azetidine-based libraries or pursuing structure-activity relationship studies around the sulfone pharmacophore should select this specific salt form for reproducible synthetic outcomes .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-(Methanesulfonylmethyl)azetidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.